molecular formula C12H12ClN3 B12909424 4-Chloro-6-(2-phenylethyl)pyrimidin-2-amine CAS No. 6621-72-3

4-Chloro-6-(2-phenylethyl)pyrimidin-2-amine

Cat. No.: B12909424
CAS No.: 6621-72-3
M. Wt: 233.69 g/mol
InChI Key: VTRVFUAODRFOMM-UHFFFAOYSA-N
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Description

4-chloro-6-phenethylpyrimidin-2-amine is a pyrimidine derivative, which is a class of compounds known for their wide range of biological activities Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6-phenethylpyrimidin-2-amine typically involves the reaction of 2-chloro-4,6-dimethylpyrimidine with phenethylamine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, more efficient heating methods, and possibly continuous flow reactors to increase the yield and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-chloro-6-phenethylpyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-6-phenethylpyrimidin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-6-phenethylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function. This can lead to the modulation of various cellular pathways, including those involved in cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-6-phenethylpyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its phenethyl group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

6621-72-3

Molecular Formula

C12H12ClN3

Molecular Weight

233.69 g/mol

IUPAC Name

4-chloro-6-(2-phenylethyl)pyrimidin-2-amine

InChI

InChI=1S/C12H12ClN3/c13-11-8-10(15-12(14)16-11)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H2,14,15,16)

InChI Key

VTRVFUAODRFOMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC(=NC(=N2)N)Cl

Origin of Product

United States

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